N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide
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Description
“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide” is a chemical compound with a unique structure that allows for diverse applications such as drug development, catalysis, and material synthesis. It’s related to “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” which has a CAS Number of 1202975-17-4 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives”, was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of the related compound “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is represented by the Inchi Code 1S/C9H18N2O2S/c10-7-8-3-5-11 (6-4-8)14 (12,13)9-1-2-9/h8-9H,1-7,10H2 .Physical and Chemical Properties Analysis
The related compound “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” has a molecular weight of 218.32 . It is a solid at room temperature .Scientific Research Applications
Metabolite Identification and Transporter-Mediated Excretion
One study focused on identifying the human metabolites of a novel inhibitor of the "funny" If current channel, which is expressed in the sinus node of the heart. This research is crucial for understanding the metabolism and excretion pathways of drugs targeting cardiovascular conditions, thereby aiding in the development of treatments for stable angina and atrial fibrillation (Umehara et al., 2009).
Cyclin-dependent Kinase Inhibitors
Another area of application is in the development of cyclin-dependent kinase inhibitors. A study detailed the synthesis of beta-aminoethylsulfones linked to the 4-position of a phenyl group, demonstrating their potential as inhibitors of CDK2, a protein critical in cell cycle regulation. This has implications for cancer research, providing a pathway for the development of novel anticancer agents (Griffin et al., 2006).
Cognitive Dysfunction Treatment
Research on sigma receptor ligands, like NE-100, has shown promise in improving cognitive dysfunction induced by phencyclidine in rats. This suggests potential therapeutic applications for cognitive disorders, highlighting the importance of sigma receptor ligands in neuropharmacology (Ogawa et al., 1994).
Corrosion Inhibition
In the field of materials science, piperidine derivatives have been studied for their corrosion inhibition properties on iron. Such research is vital for developing more effective corrosion inhibitors, which have wide applications in industry, including in the protection of pipelines and metal structures (Kaya et al., 2016).
Drug Development and Synthesis
The development of a practical and scalable synthetic route to YM758 monophosphate, a potent If channel inhibitor, showcases the application of this compound in the synthesis of therapeutics. The study outlines a novel synthesis pathway that avoids the use of unstable intermediates, improving the efficiency and safety of drug production (Yoshida et al., 2014).
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFLELWWDAUJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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